8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione

説明

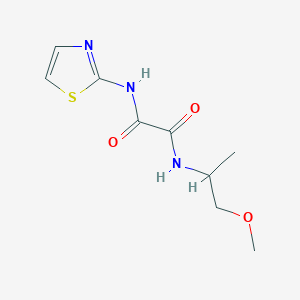

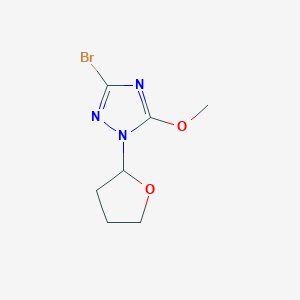

“8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H15ClN4O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a molecular weight of 362.841 .

Molecular Structure Analysis

The molecular structure of “8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione” is represented by the linear formula C16H15ClN4O2S . It has a molecular weight of 362.83 .科学的研究の応用

Anticancer Activity

Research into purine-diones, including compounds structurally similar to 8-Allylsulfanyl-7-benzyl-3-methyl-3,7-dihydro-purine-2,6-dione, has revealed their potential as anticancer agents. The design, synthesis, and testing of new purine-diones have shown good to excellent inhibition activity against human breast cancer cell lines, such as MCF-7, when compared to doxorubicin, a reference drug. These findings highlight the therapeutic potential of purine-diones in cancer treatment, emphasizing their role in developing new anticancer drugs (Hayallah, 2017).

Receptor Affinity and Pharmacological Evaluation

Further studies have explored the receptor affinity of purine derivatives, particularly their interactions with serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These investigations have led to the identification of compounds with potential psychotropic activity, offering insights into the design of new ligands with antidepressant and anxiolytic properties. Such research is crucial for developing novel treatments for mental health disorders, showcasing the versatility of purine derivatives in drug discovery (Chłoń-Rzepa et al., 2013).

Neurodegenerative Disease Research

Purine derivatives have also been investigated for their potential in treating neurodegenerative diseases. Studies on tricyclic xanthine derivatives, for instance, have identified compounds with dual-target-directed antagonistic activity against adenosine receptors, as well as inhibitory effects on monoamine oxidases. These findings suggest that such compounds could offer symptomatic and disease-modifying benefits for neurodegenerative conditions, highlighting the importance of multifunctional drugs in this therapeutic area (Brunschweiger et al., 2014).

Synthesis and Protective Groups

The synthesis of purine derivatives, including protective group strategies for 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, has been a significant area of research. Techniques involving thietanyl protecting groups, for example, have been developed to facilitate the synthesis of these compounds, underscoring the chemical ingenuity required to expand the purine derivative library for further biological evaluation (Khaliullin & Shabalina, 2020).

Safety and Hazards

特性

IUPAC Name |

7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-23-16-17-13-12(14(21)18-15(22)19(13)2)20(16)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYMANBUDKQOQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320480 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

CAS RN |

301354-25-6 | |

| Record name | 7-benzyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-pyridinyl)-6-(trifluoromethyl)-N-[2-(trifluoromethyl)benzyl]-4-pyrimidinamine](/img/structure/B2740596.png)

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)